molecular formula C14H13N3O3 B11686960 methyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B11686960
M. Wt: 271.27 g/mol
InChI Key: MGYBJMLMSYLMAK-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyran ring fused with a pyridine ring, and functional groups such as amino, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the use of thiourea dioxide as a catalyst in an aqueous medium has been reported to be effective .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient, reusable catalysts can be scaled up for industrial applications. The choice of solvent, temperature, and reaction time are critical factors that need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Its potential pharmacological properties are being explored for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which methyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate exerts its effects is not fully understood. its functional groups suggest that it can interact with various molecular targets, such as enzymes and receptors. The amino and cyano groups may participate in hydrogen bonding and electrostatic interactions, while the pyran and pyridine rings can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
  • 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylic acid ethyl ester
  • 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylic acid ethyl ester

Uniqueness

Methyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents or ring structures.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C14H13N3O3/c1-8-11(14(18)19-2)12(9-4-3-5-17-7-9)10(6-15)13(16)20-8/h3-5,7,12H,16H2,1-2H3

InChI Key

MGYBJMLMSYLMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

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